Ethyl acetate

Descripción

This compound is the acetate ester formed between acetic acid and ethanol. It has a role as a polar aprotic solvent, an EC 3.4.19.3 (pyroglutamyl-peptidase I) inhibitor, a metabolite and a Saccharomyces cerevisiae metabolite. It is an acetate ester, an ethyl ester and a volatile organic compound.

This compound is a natural product found in Angelica gigas, Plumeria rubra, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

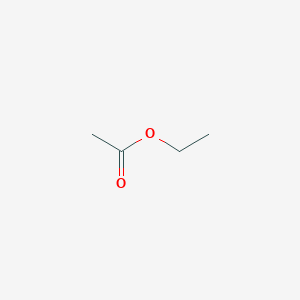

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKOWRVHYACXOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2, Array | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ethyl acetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ethyl_acetate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022001 | |

| Record name | Ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl acetate appears as a clear colorless liquid with a fruity odor. Flash point 24 °F. Less dense than water. Vapors heavier than air., Liquid; Water or Solvent Wet Solid, A clear colorless liquid with a fruity odor; [CAMEO], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid, volatile at low temperatures with a fragrant, acetic, ethereal odour, Colorless liquid with an ether-like, fruity odor. | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

171 °F at 760 mmHg (NTP, 1992), 77.1 °C, Azeotropic mixture with water (6.1% wt/wt), bp: 70.4 °C; azeotropic mixture with water (7.8% wt/wt) and alcohol (9.0% wt/wt), bp: 70.3 °C; Slowly decomposed by moisture, then acquires acid reaction; absorbs water (up to 3.3% wt/wt), 76.50 to 77.50 °C. @ 760.00 mm Hg, 77 °C, 171 °F | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

24 °F (NTP, 1992), 7.2 °C, -4 °C c.c., 24 °F | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

50 to 100 mg/mL at 70 °F (NTP, 1992), In water, 8.0X10+4 mg/L at 25 °C, Very soluble in water (64 g/L at 25 °C), Miscible with ethanol, ethyl ether; very soluble in acetone, benzene, Miscible with chloroform, For more Solubility (Complete) data for ETHYL ACETATE (6 total), please visit the HSDB record page., 80 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 8.7 (poor), Slightly soluble in ethanol, ether, glycerol, fixed and volatile oils, soluble in water (1ml in 10ml), (77 °F): 10% | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.902 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9003 g/cu cm at 20 °C, DENSITY OF SATURATED AIR (AIR= 1) 1.02; CONVERSION FACTORS: 1 MG/L= 278 PPM; 1 PPM= 3.60 MG/CU M, Relative density (water = 1): 0.9, 0.894-0.898, 0.9, 0.90 | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.04 (Air = 1), Relative vapor density (air = 1): 3.0, 3.04 | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

73 mmHg at 68 °F ; 100 mmHg at 81 °F (NTP, 1992), 93.2 [mmHg], 93.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 10, 73 mmHg | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

In the 85-88% grade, the major constituent other than ethyl acetate is ethanol. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, volatile, Colorless liquid | |

CAS No. |

141-78-6 | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl acetate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76845O8NMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetic acid, ethyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AH52C768.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-118.5 °F (NTP, 1992), -83.8 °C, -83.6 °C, -84 °C, 117 °F, -117 °F | |

| Record name | ETHYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/263 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acetate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Ethyl acetate chemical properties for laboratory use

An In-depth Technical Guide to Ethyl Acetate (B1210297) for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of ethyl acetate, along with detailed experimental protocols for its common laboratory applications. The information is intended to assist researchers, scientists, and drug development professionals in the safe and effective use of this versatile solvent.

Core Chemical and Physical Properties

This compound (systematic name: ethyl ethanoate) is an organic ester with the chemical formula CH₃COOCH₂CH₃.[1] It is a colorless liquid with a characteristic sweet, fruity odor.[2][3] this compound is widely used as a solvent in laboratories for applications such as extractions and chromatography due to its moderate polarity and volatility.[3][4]

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₄H₈O₂[3] |

| Molar Mass | 88.11 g/mol [2] |

| Appearance | Clear, colorless liquid[2] |

| Odor | Fruity, sweet[2][3] |

| Density | 0.902 g/cm³ at 20°C[5] |

| Boiling Point | 77.1 °C (171 °F) at 760 mmHg[1][2] |

| Melting Point | -83.6 °C (-118.5 °F)[6][7] |

| Flash Point | -4 °C (24 °F)[5][6] |

| Autoignition Temperature | 427 °C (800 °F)[6] |

| Vapor Pressure | 73 mmHg at 20°C[6] |

| Vapor Density | 3.04 (relative to air)[6] |

| Refractive Index | 1.3724 at 20°C[8] |

| Dielectric Constant | 6.02 at 25°C[8] |

| Dipole Moment | 1.88 D at 25°C[8] |

| Viscosity | 0.45 cP at 20°C[8] |

| Surface Tension | 23.75 dyn/cm at 20°C[8] |

| Relative Polarity | 0.228[9] |

Solubility

This compound's solubility profile makes it a versatile solvent for a range of laboratory applications.[7]

| Solvent | Solubility |

| Water | Moderately soluble (8.7% at 20°C)[7][8] |

| Ethanol (B145695) | Miscible[7] |

| Ether | Miscible[5] |

| Acetone | Miscible[7] |

| Ketones | Highly soluble[7] |

| Aromatic Hydrocarbons | Highly soluble[7] |

| Halogenated Hydrocarbons | Miscible[10] |

Spectroscopic Data

Key spectroscopic data for the identification of this compound are provided below.

| Spectroscopy | Peaks |

| ¹H NMR | Triplet at ~1.3 ppm (3H), Singlet at ~1.9 ppm (3H), Quartet at ~4.1 ppm (2H)[11] |

| IR | Strong C=O stretch at ~1710-1740 cm⁻¹, C-O stretch at ~1240 cm⁻¹[11][12] |

| Mass Spectrometry | m/z = 88 (M+), 73, 43[11] |

Safety and Handling

This compound is a highly flammable liquid and vapor.[13][14] It can cause serious eye irritation and may cause drowsiness or dizziness.[13][14]

| Hazard | Precaution |

| Flammability | Highly flammable liquid and vapor (H225).[13][14] Keep away from heat, sparks, open flames, and hot surfaces.[13] Use explosion-proof electrical equipment.[14] |

| Health Hazards | Causes serious eye irritation (H319).[13] May cause drowsiness or dizziness (H336).[13] Avoid breathing mist, vapors, or spray.[13] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye protection.[13] |

| Storage | Store in a dedicated flammables cabinet.[13] Keep the container tightly closed in a dry and well-ventilated place.[14] |

| Spill and Disposal | Contain spill with sand or absorbent material and deposit in a sealed container.[13] Dispose of contents/container according to local, regional, national, and international regulations.[15] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from ethanol and acetic acid using an acid catalyst.[16]

Materials:

-

Ethanol

-

Glacial acetic acid[17]

-

Concentrated sulfuric acid (catalyst)[17]

-

Boiling stones[17]

-

Saturated sodium carbonate solution[18]

-

Saturated calcium chloride solution[18]

-

Anhydrous magnesium sulfate (B86663) or calcium chloride (drying agent)[18]

Equipment:

-

Round-bottom flask[17]

-

Reflux condenser[17]

-

Heating mantle or water bath[17]

-

Distillation apparatus[17]

-

Separatory funnel

-

Erlenmeyer flask[19]

Procedure:

-

Reaction Setup: In a round-bottom flask, combine ethanol and glacial acetic acid.[17] Slowly add a few drops of concentrated sulfuric acid while swirling.[17] Add boiling stones to ensure smooth boiling.[17]

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle boil using a heating mantle or water bath.[17] Continue refluxing for approximately 60 minutes. This reaction is an equilibrium, and refluxing with an acid catalyst helps drive it towards the product.

-

Distillation: After reflux, allow the mixture to cool slightly. Rearrange the apparatus for simple distillation. Gently heat the mixture and collect the distillate that comes over between 73-78°C.[18]

-

Washing: Transfer the distillate to a separatory funnel. Add a saturated sodium carbonate solution to neutralize any remaining acid, shaking gently and venting frequently.[18] Remove the aqueous layer. Wash the organic layer with a saturated calcium chloride solution to remove unreacted ethanol, followed by a final wash with water.[18]

-

Drying: Transfer the this compound layer to a clean, dry Erlenmeyer flask and add a drying agent like anhydrous magnesium sulfate or calcium chloride to remove residual water.[18]

-

Final Distillation: Filter the dried this compound into a clean, dry distillation flask and perform a final distillation, collecting the pure this compound fraction.[18]

Caption: Fischer Esterification Signaling Pathway.

Liquid-Liquid Extraction Using this compound

This protocol outlines a general procedure for extracting a compound from an aqueous solution using this compound.[19][20]

Materials:

-

Aqueous solution containing the target compound

-

This compound (extraction solvent)[20]

-

Deionized water

-

Sodium chloride (for brine wash)

-

Anhydrous sodium sulfate or magnesium sulfate (drying agent)[19]

Equipment:

Procedure:

-

Preparation: Place the aqueous solution containing the compound of interest into a separatory funnel.[19]

-

Extraction: Add a volume of this compound to the separatory funnel.[20] Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and shake gently, venting frequently to release any pressure buildup.[19]

-

Separation: Place the separatory funnel back in the ring stand and allow the layers to separate completely.[19] this compound is less dense than water and will be the top layer.[2]

-

Collection: Carefully drain the lower aqueous layer into a beaker or flask.[19] Drain the upper this compound layer containing the extracted compound into a separate clean, dry flask.[19]

-

Repeat Extraction: For more efficient extraction, the aqueous layer can be returned to the separatory funnel and the extraction process repeated with fresh this compound.[20] The organic layers are then combined.

-

Washing: The combined organic layers can be washed with brine (saturated NaCl solution) to remove any dissolved water.

-

Drying: Dry the this compound solution by adding a drying agent like anhydrous sodium sulfate.[19]

-

Isolation: The solvent can then be removed, typically by rotary evaporation, to isolate the purified compound.[19]

Caption: Liquid-Liquid Extraction Workflow.

Purification of this compound

This protocol details the purification of technical-grade this compound to remove common impurities like water, ethanol, and acetic acid.[21]

Materials:

-

Technical-grade this compound

-

5% Sodium carbonate (Na₂CO₃) solution[21]

-

Saturated calcium chloride (CaCl₂) or sodium chloride (NaCl) solution[21]

-

Anhydrous potassium carbonate (K₂CO₃), calcium sulfate (CaSO₄), or magnesium sulfate (MgSO₄)[21]

-

Phosphorus pentoxide (P₂O₅) or calcium hydride (CaH₂) for more efficient drying (optional)[21]

Equipment:

-

Separatory funnel

-

Beakers or Erlenmeyer flasks

-

Distillation apparatus

Procedure:

-

Washing: Place the technical-grade this compound in a separatory funnel and wash it with a 5% sodium carbonate solution to remove acidic impurities like acetic acid.[21] Discard the aqueous layer.

-

Further Washing: Wash the this compound with a saturated calcium chloride or sodium chloride solution to remove any remaining ethanol.[21] Again, discard the aqueous layer.

-

Drying: Transfer the washed this compound to a clean, dry flask and add a drying agent such as anhydrous potassium carbonate, calcium sulfate, or magnesium sulfate.[21] Allow it to stand, with occasional swirling, until the liquid is clear. For more rigorous drying, phosphorus pentoxide or calcium hydride can be used.[21]

-

Distillation: Decant or filter the dried this compound into a distillation flask. Perform a fractional distillation, collecting the fraction that boils at the literature value for pure this compound (77.1°C).[1]

Caption: this compound Purification Workflow.

References

- 1. This compound: Structure, Properties, Uses & Safety in Chemistry [vedantu.com]

- 2. This compound | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. chemist.eu [chemist.eu]

- 5. APC Pure | News | The Complete Guide to this compound / Ethyl Ethanoate [apcpure.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. This compound Solvent Properties [macro.lsu.edu]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. This compound - Versatile Industrial Solvent [epchems.com]

- 11. Spectra [chm.bris.ac.uk]

- 12. What are the spectral data of the substance with CAS 124 - 04 - 9? - Blog [bofanchem.com]

- 13. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. jubilantingrevia.com [jubilantingrevia.com]

- 16. vernier.com [vernier.com]

- 17. coachbenner.weebly.com [coachbenner.weebly.com]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 20. scribd.com [scribd.com]

- 21. Purification of this compound - Chempedia - LookChem [lookchem.com]

Physical properties of ethyl acetate at different temperatures

An In-depth Technical Guide to the Physical Properties of Ethyl Acetate (B1210297) at Various Temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of ethyl acetate as a function of temperature. The information is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document includes tabulated data for easy reference, detailed experimental protocols for property determination, and a workflow visualization for experimental planning.

Introduction to this compound

This compound (systematically ethyl ethanoate, commonly abbreviated as EtOAc or EA) is an organic compound with the formula CH₃COOCH₂CH₃.[1] This colorless liquid has a characteristic sweet, fruity odor.[1][2] It is widely used as a solvent in various applications, including in the pharmaceutical industry for extractions and as a carrier solvent.[1][3] A thorough understanding of its physical properties, and how they change with temperature, is crucial for process design, modeling, and ensuring safety and efficacy in its applications.

Physical Properties of this compound

The physical properties of this compound are significantly influenced by temperature. The following sections and tables summarize these relationships for density, viscosity, vapor pressure, and surface tension.

Density

Density is a measure of mass per unit volume. The density of this compound decreases with increasing temperature.

| Temperature (°C) | Density (g/cm³) |

| 5 | 0.9181 |

| 10 | 0.9119 |

| 20 | 0.902[4] |

| 25 | 0.8945[5] |

Viscosity

Viscosity is a measure of a fluid's resistance to flow. The viscosity of this compound decreases as the temperature increases.

| Temperature (°C) | Viscosity (mPa·s or cP) |

| 0 | 0.5285[6] |

| 20 | 0.4546[6] |

| 25 | 0.49[4] |

| 40 | 0.3668[6] |

Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. The vapor pressure of this compound increases significantly with temperature.

| Temperature (°C) | Vapor Pressure (mmHg) | Vapor Pressure (bar) |

| 20 | 73.0[5] | 0.097 |

| 25 | 93.2[2] | 0.124 |

| 29.5 | 118.3[7] | 0.158 |

| 40 | - | 0.23 |

| 50 | - | 0.36 |

| 60 | - | 0.54 |

| 70 | - | 0.78 |

| 77.1 (Boiling Point) | 760 | 1.013 |

| 80 | - | 1.04 |

| 90 | - | 1.49 |

| 100 | - | 2.07 |

| 110 | - | 2.79 |

| 120 | - | 3.68 |

Note: Some vapor pressure data was converted from bar to mmHg for consistency, and some data points were extracted from a graphical representation in the search results.[8]

Surface Tension

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. The surface tension of this compound generally decreases with increasing temperature.

| Temperature (°C) | Surface Tension (mN/m or dyn/cm) |

| 5.6 | 25.08[4] |

| 10.4 | 24.39[4] |

| 18.6 | 23.82[4] |

| 20 | 23.9[6] |

| 25 | 23.39[4] |

Other Key Properties

Experimental Protocols

The accurate determination of the physical properties of this compound at different temperatures requires precise experimental methodologies. Below are detailed protocols for measuring density, viscosity, vapor pressure, and surface tension.

Density Measurement

Method: Vibrating Tube Densitometry

-

Principle: A U-shaped tube containing the liquid sample is vibrated at its natural frequency.[10] This frequency is dependent on the mass of the liquid in the tube, and therefore its density.[10]

-

Apparatus: A digital vibrating tube densitometer with built-in temperature control.

-

Procedure:

-

Calibrate the instrument using two standards of known density, typically dry air and deionized water.

-

Set the desired temperature for the measurement and allow the instrument to equilibrate.

-

Inject the this compound sample into the U-tube, ensuring there are no air bubbles.

-

The instrument will automatically measure the oscillation period and calculate the density.

-

Clean the U-tube with an appropriate solvent and dry it before the next measurement.

-

Method: Pycnometry

-

Principle: A pycnometer, a flask with a precisely known volume, is used to determine the density of a liquid by weighing it.[11][12]

-

Apparatus: A glass pycnometer, a high-precision analytical balance, and a temperature-controlled water bath.

-

Procedure:

-

Weigh the clean, dry pycnometer.

-

Fill the pycnometer with this compound and place it in the temperature-controlled water bath until it reaches thermal equilibrium.

-

Adjust the volume of the liquid to the pycnometer's calibration mark.

-

Remove the pycnometer from the bath, dry the exterior, and weigh it.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

Viscosity Measurement

Method: Rotational Viscometry

-

Principle: The torque required to rotate a spindle immersed in the liquid at a constant angular velocity is measured.[13] This torque is proportional to the viscosity of the fluid.

-

Apparatus: A rotational viscometer with a temperature-controlled sample chamber and various spindle geometries.

-

Procedure:

-

Select an appropriate spindle and rotational speed for the expected viscosity of this compound.

-

Place the this compound sample in the temperature-controlled chamber and allow it to reach the target temperature.

-

Immerse the spindle in the liquid to the correct depth.

-

Start the motor and allow the reading to stabilize.

-

Record the torque and convert it to a viscosity value using the instrument's calibration factors.

-

Vapor Pressure Measurement

Method: Static Method

-

Principle: The sample is placed in a sealed, evacuated container, and the pressure of the vapor in equilibrium with the liquid is measured at a specific temperature.[14]

-

Apparatus: A thermostatted sample cell connected to a pressure transducer and a vacuum pump.

-

Procedure:

-

Introduce the purified this compound sample into the sample cell.

-

Degas the sample by repeated freeze-pump-thaw cycles to remove any dissolved gases.

-

Isolate the cell from the vacuum pump and bring it to the desired temperature using a thermostatic bath.

-

Allow the system to reach equilibrium, at which point the measured pressure is the vapor pressure of the sample at that temperature.[15]

-

Method: Ebulliometry (Dynamic Method)

-

Principle: The boiling temperature of the liquid is measured at a precisely controlled pressure.[16]

-

Apparatus: An ebulliometer, which consists of a boiling flask, a condenser, and a high-precision temperature and pressure measurement system.

-

Procedure:

-

The this compound sample is placed in the ebulliometer.

-

The system pressure is set and maintained by a pressure controller.

-

The liquid is heated to its boiling point, and the equilibrium temperature is recorded.

-

This temperature corresponds to the boiling point at the set pressure, which is, by definition, the vapor pressure at that temperature.

-

Surface Tension Measurement

Method: Du Noüy Ring Method

-

Principle: This method measures the force required to detach a platinum ring from the surface of the liquid.[17][18] This force is related to the surface tension of the liquid.

-

Apparatus: A force tensiometer with a platinum ring and a temperature-controlled sample stage.[19]

-

Procedure:

-

Place the this compound sample on the temperature-controlled stage and allow it to reach the desired temperature.

-

Position the platinum ring so that it is just above the liquid surface.

-

Slowly raise the sample stage until the ring is wetted by the liquid.

-

Lower the sample stage, causing a liquid lamella to be pulled by the ring.

-

The force is measured as the ring is pulled through the surface, and the maximum force before the lamella breaks is used to calculate the surface tension.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of a physical property of a liquid as a function of temperature.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. APC Pure | News | The Complete Guide to this compound / Ethyl Ethanoate [apcpure.com]

- 4. HNS-MS [hns-ms.eu]

- 5. This compound Solvent Properties [macro.lsu.edu]

- 6. This compound (data page) - Wikipedia [en.wikipedia.org]

- 7. homework.study.com [homework.study.com]

- 8. vapourtec.com [vapourtec.com]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 10. thermopedia.com [thermopedia.com]

- 11. calnesis.com [calnesis.com]

- 12. mt.com [mt.com]

- 13. worldoftest.com [worldoftest.com]

- 14. Apparatus to measure the vapor pressure of slowly decomposing compounds from 1 Pa to 105 Pa - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Vapor pressure - Wikipedia [en.wikipedia.org]

- 16. Vapor Pressures - LTP - Laboratory for Thermophysical Properties [ltp-oldenburg.de]

- 17. azom.com [azom.com]

- 18. Tensiometer | KRÜSS Scientific [kruss-scientific.com]

- 19. biolinscientific.com [biolinscientific.com]

Synthesis of Ethyl Acetate via Fischer Esterification: A Technical Guide

Introduction

Fischer esterification is a cornerstone reaction in organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] This reversible reaction is a fundamental method for the preparation of esters, which are significant compounds in the chemical industry, serving as solvents, fragrances, and intermediates in pharmaceutical production.[2][3][4]

This guide provides an in-depth technical overview of the laboratory synthesis of ethyl acetate (B1210297) from ethanol (B145695) and glacial acetic acid. Ethyl acetate is a widely used solvent, and its synthesis via Fischer esterification serves as a classic example of this reaction type.[5][6] The process is driven to completion by applying Le Châtelier's principle, typically by using an excess of one reactant or by removing water as it forms.[7][8] Concentrated sulfuric acid is commonly employed as both a catalyst and a dehydrating agent to shift the equilibrium towards the product side.[7][9]

This document details the reaction mechanism, a comprehensive experimental protocol, quantitative data, and essential safety precautions, tailored for researchers, scientists, and professionals in drug development.

Reaction Mechanism

The Fischer esterification of this compound proceeds through a series of reversible steps involving nucleophilic acyl substitution. The mechanism is initiated by the protonation of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[1][5][10]

The key stages of the mechanism are:

-

Protonation of the Carbonyl Group : The carbonyl oxygen of acetic acid is protonated by the acid catalyst (H₂SO₄), increasing the electrophilicity of the carbonyl carbon.[10][11]

-

Nucleophilic Attack : The lone pair of electrons on the oxygen atom of ethanol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion).[1][5]

-

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups. This two-step process converts a hydroxyl group into a better leaving group (water).[1][10]

-

Elimination of Water : The newly formed water molecule is eliminated, and the resulting intermediate is stabilized by the reformation of the carbonyl double bond.[1]

-

Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final this compound product.[1][5]

References

- 1. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]

- 2. community.wvu.edu [community.wvu.edu]

- 3. vernier.com [vernier.com]

- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 5. m.youtube.com [m.youtube.com]

- 6. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 7. athabascau.ca [athabascau.ca]

- 8. sciencemadness.org [sciencemadness.org]

- 9. coachbenner.weebly.com [coachbenner.weebly.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Fischer Esterification [organic-chemistry.org]

Tishchenko reaction for ethyl acetate synthesis mechanism

An In-depth Technical Guide to the Tishchenko Reaction for Ethyl Acetate (B1210297) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tishchenko reaction, first reported by Russian chemist Vyacheslav Tishchenko in 1906, is a disproportionation reaction where two molecules of an aldehyde are converted into an ester.[1][2] This reaction has become a cornerstone of industrial organic synthesis, particularly for the large-scale production of ethyl acetate from acetaldehyde (B116499).[1] The process is highly atom-economical and typically employs aluminum alkoxides as catalysts.[1][2] This guide provides a detailed examination of the reaction mechanism, quantitative performance data, and experimental protocols relevant to the synthesis of this compound.

Core Reaction Mechanism

The synthesis of this compound via the Tishchenko reaction involves the dimerization of acetaldehyde in the presence of a suitable catalyst, most commonly aluminum ethoxide, Al(OCH₂CH₃)₃. The overall reaction is as follows:

2 CH₃CHO → CH₃COOCH₂CH₃

The mechanism is a multi-step process involving coordination, nucleophilic attack, and a key hydride shift. While early models were proposed, the most widely accepted and experimentally supported mechanism is based on the work of Ogata and Kawasaki. This mechanism accounts for the catalytic role of the aluminum alkoxide and the formation of key intermediates.

The Ogata-Kawasaki Mechanism

The Ogata-Kawasaki model proposes a catalytic cycle that proceeds through the following key steps:

-

Catalyst Activation and Coordination: The aluminum ethoxide catalyst, a Lewis acid, coordinates to the carbonyl oxygen of a first acetaldehyde molecule. This coordination increases the electrophilicity of the carbonyl carbon.

-

Hemiacetal Formation: A second molecule of acetaldehyde acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by the transfer of an ethoxide group from the aluminum center to the carbonyl carbon, forming a hemiacetal intermediate coordinated to the aluminum center.

-

Hydride Shift (Rate-Determining Step): The crucial step of the reaction is an intramolecular 1,3-hydride shift from the hemiacetal portion of the intermediate to the carbonyl carbon of the second aldehyde unit.[2] This concerted step is generally considered the rate-determining step of the reaction.[2]

-

Product Release and Catalyst Regeneration: The hydride shift results in the formation of the this compound molecule, which remains coordinated to the aluminum catalyst. The product is then displaced by another acetaldehyde molecule, regenerating the active catalyst and allowing the cycle to continue.

A potential side reaction involves the exchange of alkoxide groups between the catalyst and the aldehyde substrate, which can lead to the formation of mixed esters if different aldehydes or alkoxide catalysts are used.[2] The reaction is typically conducted under anhydrous conditions, as the aluminum alkoxide catalyst is highly susceptible to hydrolysis.

Reaction Mechanism Diagram

Caption: Catalytic cycle of the Tishchenko reaction.

Quantitative Data

The yield and conversion rates of the Tishchenko reaction for this compound synthesis are highly dependent on the catalyst, temperature, and reaction setup (batch vs. continuous). Below is a summary of reported quantitative data from various sources.

| Parameter | Catalyst System | Temperature | Result | Source(s) |

| Yield | Aluminum Ethoxide | -20°C | 61% | [3] |

| Conversion | Aluminum Ethoxide (Industrial) | Not Specified | 98% (in one pass) | [3] |

| Conversion | Aluminum Ethoxide Suspension | 1 to 3°C | ~91.1% | |

| Conversion | Aluminum Alkoxide (Continuous) | 0 to 10°C | 99.1% | |

| Selectivity | Aluminum Alkoxide (Continuous) | 0 to 10°C | 99.3% |

Experimental Protocols

Detailed experimental procedures for the Tishchenko reaction often vary, particularly between laboratory-scale batch processes and industrial continuous-flow systems. Below are representative protocols for catalyst preparation and the subsequent synthesis of this compound.

Protocol 1: Catalyst Preparation (Aluminum Ethoxide Suspension)

This protocol is adapted from industrial process descriptions for preparing an active catalyst suspension.

Materials:

-